Cinnamaverine

Vue d'ensemble

Description

La cinnamavérine est un composé aminodiphénylacrylate connu pour ses propriétés relaxantes des muscles lisses et antispasmodiques. Elle présente également une certaine activité anesthésique locale

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la cinnamavérine implique généralement la réaction de dérivés de l'acide cinnamique avec des amines appropriées dans des conditions contrôlées. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs pour faciliter la réaction. Le processus peut impliquer le chauffage du mélange réactionnel à des températures spécifiques pour obtenir le produit souhaité.

Méthodes de production industrielle

La production industrielle de la cinnamavérine peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit final adapté à diverses applications.

Analyse Des Réactions Chimiques

Types de réactions

La cinnamavérine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à des produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.

Réactifs et conditions communs

Les réactifs courants utilisés dans les réactions de la cinnamavérine comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles peuvent varier en fonction du produit souhaité, y compris la température, le solvant et le catalyseur.

Principaux produits formés

Les principaux produits formés à partir des réactions de la cinnamavérine dépendent du type de réaction et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé. Les réactions de substitution peuvent conduire à divers dérivés substitués avec différents groupes fonctionnels.

Applications de la recherche scientifique

Chimie : Elle est utilisée comme réactif en synthèse organique et comme composé modèle pour l'étude des mécanismes réactionnels.

Biologie : La cinnamavérine a été étudiée pour ses effets sur la relaxation des muscles lisses et son utilisation potentielle dans le traitement de conditions telles que les spasmes musculaires.

Médecine : En raison de ses propriétés antispasmodiques et anesthésiques locales, la cinnamavérine est explorée pour ses applications thérapeutiques potentielles dans la gestion de la douleur et des troubles musculaires.

Industrie : Les propriétés uniques du composé le rendent adapté à l'utilisation dans le développement de produits pharmaceutiques et d'autres applications industrielles.

Mécanisme d'action

Le mécanisme d'action de la cinnamavérine implique son interaction avec des cibles moléculaires et des voies spécifiques. Elle exerce ses effets en se liant aux récepteurs des cellules musculaires lisses, ce qui entraîne une relaxation et une réduction des spasmes musculaires. Le composé peut également interagir avec les canaux ioniques et d'autres composants cellulaires pour produire ses effets anesthésiques locaux .

Applications De Recherche Scientifique

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Cinnamaverine has been investigated for its effects on smooth muscle relaxation and its potential use in treating conditions such as muscle spasms.

Medicine: Due to its antispasmodic and local anesthetic properties, this compound is explored for its potential therapeutic applications in managing pain and muscle-related disorders.

Industry: The compound’s unique properties make it suitable for use in the development of pharmaceuticals and other industrial applications.

Mécanisme D'action

The mechanism of action of cinnamaverine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors on smooth muscle cells, leading to relaxation and reduced muscle spasms. The compound may also interact with ion channels and other cellular components to produce its local anesthetic effects .

Comparaison Avec Des Composés Similaires

La cinnamavérine peut être comparée à d'autres composés similaires, tels que la cinnarizine et les dérivés de l'acide cinnamique. Alors que la cinnarizine est principalement utilisée pour ses propriétés antihistaminiques et de blocage des canaux calciques, la cinnamavérine est unique en raison de ses activités combinées de relaxant des muscles lisses et d'anesthésique local. D'autres dérivés de l'acide cinnamique peuvent partager des similitudes structurelles, mais diffèrent dans leurs effets pharmacologiques et leurs applications spécifiques .

Liste des composés similaires

- Cinnarizine

- Acide cinnamique

- Cinnamaldéhyde

- Alcool cinnamique

Propriétés

Numéro CAS |

1679-75-0 |

|---|---|

Formule moléculaire |

C21H25NO2 |

Poids moléculaire |

323.4 g/mol |

Nom IUPAC |

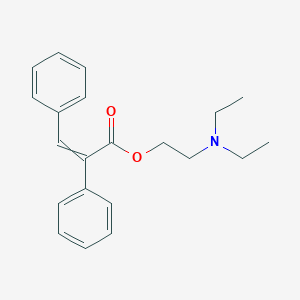

2-(diethylamino)ethyl 2,3-diphenylprop-2-enoate |

InChI |

InChI=1S/C21H25NO2/c1-3-22(4-2)15-16-24-21(23)20(19-13-9-6-10-14-19)17-18-11-7-5-8-12-18/h5-14,17H,3-4,15-16H2,1-2H3 |

Clé InChI |

UTTZVFFEPWFVRY-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |

SMILES canonique |

CCN(CC)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)

![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)

![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)

![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239462.png)